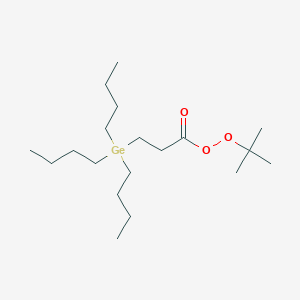
Chloro(2,3,4-trichlorophenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(2,3,4-trichlorophenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,4-trichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,3,4-trichlorophenyl)mercury typically involves the reaction of 2,3,4-trichlorophenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The product is purified through recrystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Chloro(2,3,4-trichlorophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the chloro group under mild conditions.
Major Products: The major products formed from these reactions include various organomercury compounds, elemental mercury, and substituted phenylmercury derivatives.
Aplicaciones Científicas De Investigación
Chloro(2,3,4-trichlorophenyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Chloro(2,3,4-trichlorophenyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in these molecules, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making the compound a subject of toxicological studies.
Comparación Con Compuestos Similares
- Phenylmercury chloride
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Chloro(2,3,4-trichlorophenyl)mercury is unique due to the presence of multiple chloro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to other organomercury compounds, it may exhibit different toxicological profiles and chemical behaviors, making it a compound of particular interest in research.
Propiedades
Número CAS |
84015-07-6 |
|---|---|
Fórmula molecular |
C6H2Cl4Hg |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
chloro-(2,3,4-trichlorophenyl)mercury |
InChI |
InChI=1S/C6H2Cl3.ClH.Hg/c7-4-2-1-3-5(8)6(4)9;;/h1-2H;1H;/q;;+1/p-1 |
Clave InChI |
RSHBVNCSLIMBPN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Cl)Cl)[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


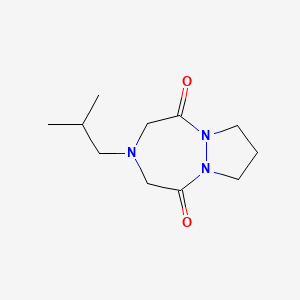
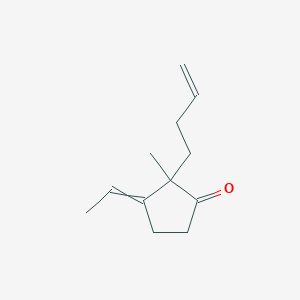
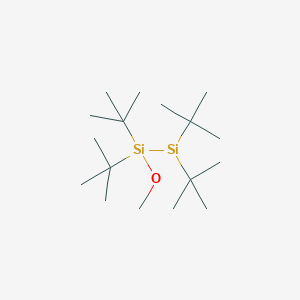
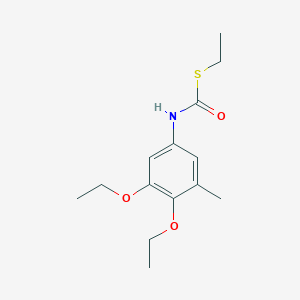
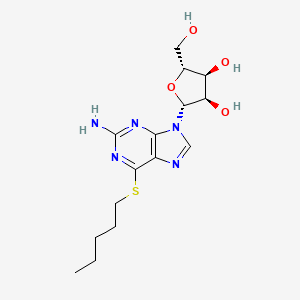
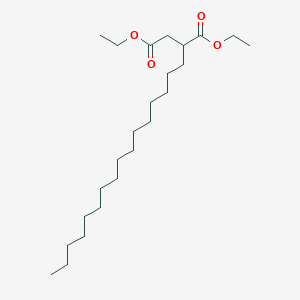

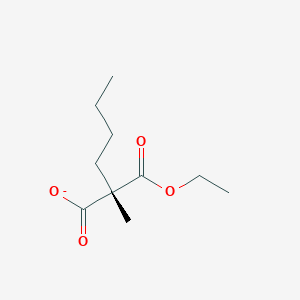
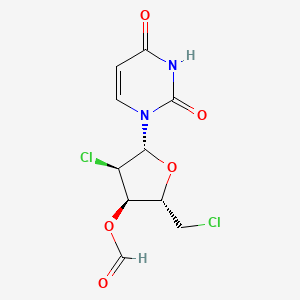
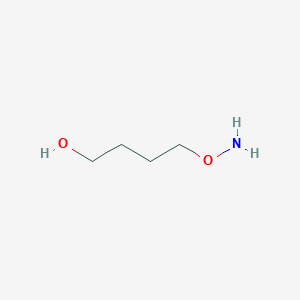
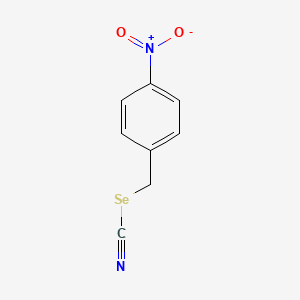

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
